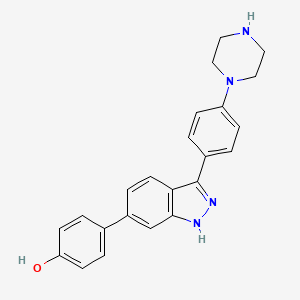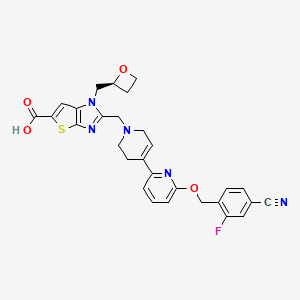![molecular formula C10H14FN3O4 B12410452 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12410452.png)
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one, also known as 2’-deoxy-2’-fluorocytidine, is a nucleoside analog. This compound is characterized by the presence of a fluorine atom at the 2’ position of the sugar moiety, which distinguishes it from natural cytidine. It is primarily used in antiviral and anticancer research due to its ability to interfere with nucleic acid synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one typically involves the fluorination of a suitable precursor. One common method involves the use of 2’-deoxycytidine as the starting material. The fluorination is achieved using diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 2’ position. The reaction is carried out in an anhydrous solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or modify the pyrimidine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 2’-deoxy-2’-fluoro-5-formylcytidine.
Reduction: Formation of 2’-deoxycytidine.
Substitution: Formation of 2’-deoxy-2’-thiocytidine or 2’-deoxy-2’-aminocytidine.
Applications De Recherche Scientifique
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its role in inhibiting viral replication by incorporating into viral DNA or RNA.
Medicine: Investigated as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid synthesis.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids during replication. The presence of the fluorine atom at the 2’ position prevents proper base pairing and elongation of the nucleic acid chain, leading to termination of replication. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-deoxycytidine: Lacks the fluorine atom at the 2’ position.
2’-deoxy-2’-thiocytidine: Contains a sulfur atom instead of fluorine.
2’-deoxy-2’-aminocytidine: Contains an amino group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one imparts unique properties, such as increased stability and resistance to enzymatic degradation. This makes it a valuable compound in antiviral and anticancer research, as it can effectively inhibit nucleic acid synthesis in target cells.
Propriétés
Formule moléculaire |
C10H14FN3O4 |
|---|---|
Poids moléculaire |
259.23 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-6(11)7(16)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7?,9-/m1/s1 |
Clé InChI |
QZZJZXAWLQYJFK-PQLACBALSA-N |
SMILES isomérique |
CC1=CN(C(=O)N=C1N)[C@H]2[C@@H](C([C@H](O2)CO)O)F |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)
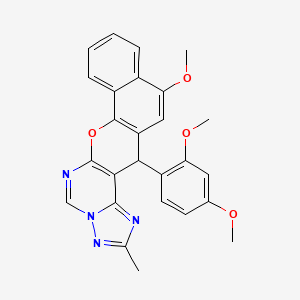
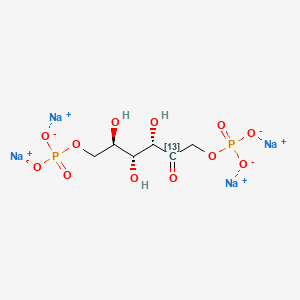
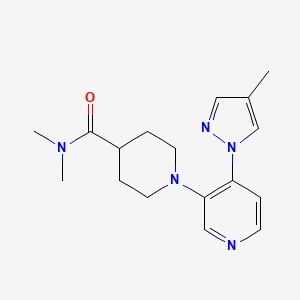
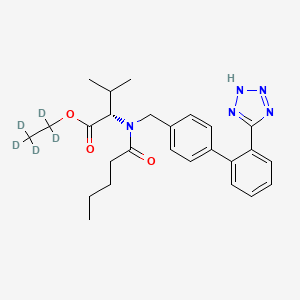
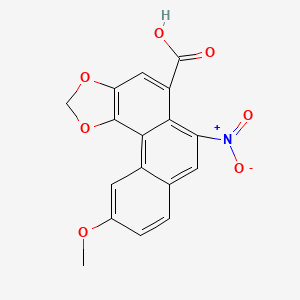

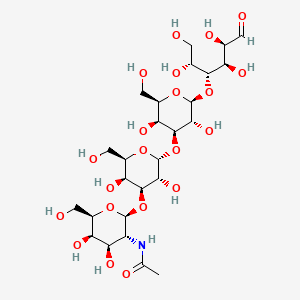
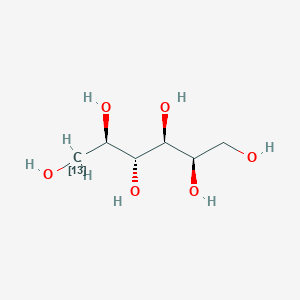
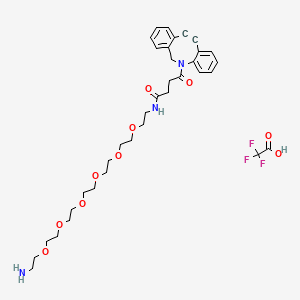
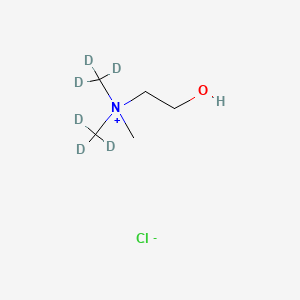
![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)
